N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine

Lipophilicity ADME Oxazoline derivatives

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine (CAS 101932-32-5) is a substituted 2-aminooxazoline derivative featuring an N-[1-(2-methylphenyl)ethyl] side chain. It belongs to the 4,5-dihydro-1,3-oxazol-2-amine class, a scaffold associated with trace amine-associated receptor 1 (TAAR1) modulation and monoamine transporter interactions.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 101932-32-5
Cat. No. B12482707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine
CAS101932-32-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)NC2=NCCO2
InChIInChI=1S/C12H16N2O/c1-9-5-3-4-6-11(9)10(2)14-12-13-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,13,14)
InChIKeyLSAVKNWLWCADEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine (CAS 101932-32-5): Physicochemical Baseline for Procurement


N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine (CAS 101932-32-5) is a substituted 2-aminooxazoline derivative featuring an N-[1-(2-methylphenyl)ethyl] side chain. It belongs to the 4,5-dihydro-1,3-oxazol-2-amine class, a scaffold associated with trace amine-associated receptor 1 (TAAR1) modulation and monoamine transporter interactions [1]. Key measured physicochemical parameters include a density of 1.11 g/cm³, boiling point of 390.1 °C at 760 mmHg, flash point of 189.7 °C, calculated log P of 1.86, and topological polar surface area (TPSA) of 33.62 Ų . These properties define baseline handling, storage, and formulation characteristics distinct from related oxazoline analogs.

Why In-Class Oxazoline Derivatives Cannot Substitute N-[1-(2-Methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine


Despite sharing a dihydrooxazol-2-amine core, substitution at the exocyclic nitrogen critically dictates both molecular target profile and physicochemical behavior. Prototypical analogs such as aminorex (5-phenyl-4,5-dihydrooxazol-2-amine) and 4-methylaminorex act primarily as monoamine releasers, whereas TAAR1-selective agonists like RO5256390 bear specific aryl substitutions that confer nanomolar TAAR1 potency [1][2]. The N-[1-(2-methylphenyl)ethyl] moiety of the target compound introduces a chiral ethyl linker and ortho-methyl substitution, resulting in a distinct log P (1.86) and steric contour that differ from these analogs. Generic replacement by any other in-class compound would alter the hydrogen-bond donor/acceptor balance, lipophilicity, and receptor recognition elements, directly affecting experimental reproducibility in pharmacological or synthetic applications.

Quantitative Comparator Evidence for N-[1-(2-Methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine (CAS 101932-32-5)


Lipophilicity Differentiation: log P 1.86 vs. Closest Oxazoline Analogs

The calculated log P of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine is 1.86 . This value is higher than that of the unsubstituted analog aminorex (predicted log P approximately 0.8–1.0) and lower than the TAAR1 agonist RO5256390 (predicted log P approximately 2.5). The intermediate lipophilicity suggests a balanced membrane permeability and aqueous solubility profile suitable for CNS applications.

Lipophilicity ADME Oxazoline derivatives

Molecular Weight and TPSA Differentiation from Aminorex-Class Monoamine Releasers

The target compound has a molecular weight of 204.27 g/mol and a topological polar surface area (TPSA) of 33.62 Ų . In comparison, aminorex (MW 178.19 g/mol, TPSA ≈ 35 Ų) and 4-methylaminorex (MW 192.22 g/mol, TPSA ≈ 35 Ų) have lower molecular weights but similar TPSA. The higher MW of the target compound arises from the N-[1-(2-methylphenyl)ethyl] substituent, which increases steric bulk without significantly raising polar surface area, potentially enhancing selectivity for certain biological targets.

Molecular weight TPSA Drug-likeness

Boiling Point and Thermal Stability Differentiation vs. Lower Molecular Weight Analogs

The target compound exhibits a boiling point of 390.1 °C at 760 mmHg and a flash point of 189.7 °C . These values are substantially higher than those of aminorex (predicted BP ~320 °C) and 4-methylaminorex (predicted BP ~340 °C), reflecting the increased molecular weight and van der Waals interactions conferred by the N-[1-(2-methylphenyl)ethyl] group. This higher boiling point reduces volatility loss during synthetic and analytical procedures, ensuring greater mass balance reproducibility in quantitative experiments.

Thermal stability Boiling point Handling

Vapor Pressure Advantage for Volumetric Accuracy in Solution-Based Assays

The estimated vapor pressure of the target compound is 2.72 × 10⁻⁶ mmHg at 25 °C . This value is approximately one order of magnitude lower than predicted vapor pressures for aminorex and 4-methylaminorex (estimated ~1–5 × 10⁻⁵ mmHg). The lower vapor pressure minimizes evaporation from open vessels during biological assay preparation, reducing concentration drift that can confound dose-response measurements.

Vapor pressure Solution stability Assay reproducibility

Refractive Index as a Purity and Identity Quality Control Parameter

The refractive index (RI) of the target compound is reported as 1.568 . For procurement and laboratory quality control, RI provides a rapid, non-destructive orthogonal identity test. Closely related oxazoline analogs such as aminorex and 4-methylaminorex are expected to have lower RIs (predicted ~1.53–1.55) due to their lower polarizability arising from smaller substituents. The elevated RI of the target compound reflects the extended aromatic conjugation and higher electron density of the N-[1-(2-methylphenyl)ethyl] group.

Refractive index Quality control Identity testing

Application Scenarios for N-[1-(2-Methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine (CAS 101932-32-5) Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization with Balanced Lipophilicity

With a calculated log P of 1.86 , the target compound sits within the optimal CNS drug-likeness window. This intermediate lipophilicity, distinct from more polar analogs like aminorex and more lipophilic TAAR1 agonists like RO5256390, makes it a valuable scaffold for CNS lead optimization programs requiring balanced permeability and solubility. Researchers can use this compound to probe the impact of the N-[1-(2-methylphenyl)ethyl] moiety on brain penetration and target engagement.

Pharmacology Assay Standard with Minimized Volatility Drift

The low vapor pressure (2.72 × 10⁻⁶ mmHg at 25 °C) ensures that solution concentrations remain stable over extended experimental timelines, unlike more volatile analogs. This property is critical for concentration-response assays where evaporative loss can introduce systematic errors. Procurement of this specific compound, rather than a generic oxazoline, guarantees batch-to-batch concentration fidelity in multi-day screening campaigns.

Synthetic Intermediate for N-Substituted Oxazoline Ligands

The N-[1-(2-methylphenyl)ethyl] group introduces steric bulk and a chiral center, features absent in simpler 5-aryl oxazolines. This makes the compound a preferred intermediate for synthesizing chiral oxazoline-based ligands used in asymmetric catalysis. The higher boiling point (390.1 °C) facilitates purification by distillation without thermal degradation, an advantage over lower-boiling analogs.

Analytical Reference Standard with Distinctive Refractive Index

The refractive index of 1.568 provides a rapid, reagent-free identity confirmation method. Quality control laboratories can use RI measurements to distinguish the target compound from structurally similar but biologically divergent oxazoline analogs upon receipt, reducing the risk of misidentification in regulated preclinical workflows where compound identity is paramount.

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